3-Fluoro-2-(methylsulphonyl)phenacyl bromide
Description
3-Fluoro-2-(methylsulphonyl)phenacyl bromide is a fluorinated organic compound with the molecular formula C9H8BrFO3S and a molecular weight of 295.13 g/mol . This compound is characterized by the presence of a fluorine atom, a methylsulphonyl group, and a phenacyl bromide moiety, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C9H8BrFO3S |
|---|---|
Molecular Weight |
295.13 g/mol |
IUPAC Name |
2-bromo-1-(3-fluoro-2-methylsulfonylphenyl)ethanone |
InChI |
InChI=1S/C9H8BrFO3S/c1-15(13,14)9-6(8(12)5-10)3-2-4-7(9)11/h2-4H,5H2,1H3 |
InChI Key |
LBIKXJCHXCZXPP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC=C1F)C(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(methylsulphonyl)phenacyl bromide typically involves the bromination of 3-fluoro-2-(methylsulphonyl)acetophenone. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or chloroform. The reaction is usually conducted at room temperature or under mild heating conditions to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as copper or titanium dioxide can enhance the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-(methylsulphonyl)phenacyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylsulphonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in solvents such as ethanol or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenacyl derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry
3-Fluoro-2-(methylsulphonyl)phenacyl bromide serves as a valuable building block in the synthesis of biologically active compounds. Its structural features allow for modifications that can enhance pharmacological properties.
- Anticancer Activity : Research indicates that derivatives of phenacyl bromides exhibit significant anticancer activity. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, including breast and colon cancer, by inducing apoptosis and inhibiting cell proliferation . The presence of the fluorine atom in this compound may enhance its lipophilicity and bioavailability, contributing to its potential as an anticancer agent.
- Mechanism of Action : The mechanism through which these compounds exert their effects often involves the inhibition of key enzymes or pathways associated with cancer progression. For example, some phenacyl derivatives have been shown to inhibit the MAPK/ERK signaling pathway, which is crucial for cell survival and proliferation .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have demonstrated that phenacyl bromides can exhibit activity against a range of bacterial strains.
- Bacterial Inhibition : this compound has been tested against Gram-positive and Gram-negative bacteria. Preliminary results suggest that it possesses moderate antibacterial activity, potentially making it useful in developing new antimicrobial agents to combat resistant strains .
- Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds have been determined, indicating their effectiveness at low concentrations. This suggests that this compound could be optimized for enhanced antimicrobial efficacy through structural modifications .
Synthetic Intermediate
In organic synthesis, this compound acts as an important intermediate.
- Synthesis of Other Compounds : The compound can be utilized in the synthesis of various derivatives by undergoing nucleophilic substitution reactions or other transformations. Its ability to participate in further chemical reactions makes it a versatile intermediate for creating complex molecules with potential therapeutic applications .
- Reactivity : The presence of both the bromine atom and the methylsulfonyl group allows for diverse reactivity patterns, facilitating the development of new synthetic strategies in organic chemistry .
Case Studies and Research Findings
Several studies highlight the applications and effectiveness of this compound:
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(methylsulphonyl)phenacyl bromide involves its ability to act as an electrophile in nucleophilic substitution reactions. The bromine atom is a good leaving group, allowing the compound to react with various nucleophiles. The presence of the fluorine atom and the methylsulphonyl group can influence the reactivity and selectivity of the compound in different chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(3-fluorophenyl)ethanone
- 3-Fluoro-2-(methylthio)phenacyl bromide
- 3-Fluoro-2-(methylsulfonyl)benzyl bromide
Uniqueness
Compared to similar compounds, 3-Fluoro-2-(methylsulphonyl)phenacyl bromide is unique due to the presence of both the fluorine atom and the methylsulphonyl group. This combination imparts distinct reactivity and selectivity, making it a valuable intermediate in various synthetic applications .
Biological Activity
3-Fluoro-2-(methylsulphonyl)phenacyl bromide is a synthetic organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Fluorine Substitution : The presence of a fluorine atom enhances lipophilicity and may influence the compound's interaction with biological targets.
- Methylsulphonyl Group : This functional group can enhance solubility and stability, potentially impacting the compound's pharmacokinetics.
- Phenacyl Moiety : Known for its reactivity in biological systems, the phenacyl group may contribute to the compound's overall activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that compounds with similar structures often act as enzyme inhibitors or modulators of signaling pathways.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which could lead to therapeutic effects in various diseases.
- Cell Signaling Modulation : By influencing signaling pathways, it may affect cell proliferation and apoptosis, making it a candidate for cancer research.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance:
- In vitro Studies : Compounds structurally related to this compound have shown significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116) cells. The IC50 values for these compounds ranged from 4.363 μM to 6.2 μM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 4.363 | |
| Similar Compound A | HCT116 | 6.2 | |
| Doxorubicin | MCF-7 | N/A (standard) | N/A |
Case Studies
Several case studies have been conducted to evaluate the biological activity of compounds similar to this compound:
- Anticonvulsant Activity : A study examined derivatives containing similar methylsulphonyl groups and found significant anticonvulsant properties, suggesting that structural modifications can enhance biological efficacy .
- Antimicrobial Properties : Research on related compounds has shown promising antimicrobial activity against various pathogens, indicating that this compound may also possess similar properties .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound suggests that:
- The presence of the methylsulphonyl group is critical for enhancing solubility and biological activity.
- Fluorine substitution can improve binding affinity to target enzymes or receptors.
Q & A
Basic Research Questions
Q. What are the critical safety precautions for handling 3-Fluoro-2-(methylsulphonyl)phenacyl bromide in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, chemical-resistant lab coats, and safety goggles. Ensure adequate ventilation (e.g., fume hoods) to avoid inhalation of vapors or dust. Store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizers or bases . In case of skin contact, immediately wash with soap and water; for eye exposure, irrigate with water for ≥15 minutes and seek medical attention .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer : Fluorinated phenacyl bromides are typically synthesized via bromination of fluorinated acetophenone derivatives. For example, metal-free C(sp³)-H bromination using N-bromosuccinimide (NBS) in acetone or carbon tetrachloride can introduce bromine at the α-position. Post-synthetic sulfonation may involve reacting the intermediate with methanesulfonyl chloride under controlled pH (e.g., in dichloromethane with a base like triethylamine) .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) to assess purity. Confirm structure via /-NMR (e.g., δ ~5.5 ppm for CH₂Br in -NMR) and FT-IR (C=O stretch ~1700 cm⁻¹). Mass spectrometry (ESI-MS) should show [M+H]⁺ peaks matching the molecular weight (e.g., ~285.03 g/mol for C₉H₅BrF₄O) .
Advanced Research Questions
Q. What reaction mechanisms govern the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : The compound is prone to hydrolysis in aqueous environments, especially under alkaline conditions, due to the electrophilic α-bromo ketone moiety. Stability studies should monitor degradation via LC-MS at pH 2–12 and temperatures 25–60°C. For long-term storage, maintain anhydrous conditions (e.g., molecular sieves) and temperatures ≤4°C .
Q. How does the electron-withdrawing sulfonyl group influence reactivity in nucleophilic substitution reactions?
- Methodological Answer : The sulfonyl group enhances electrophilicity at the α-carbon, accelerating SN₂ reactions with nucleophiles like thiols or amines. Kinetic studies (e.g., using thiourea in DMSO at 25°C) can quantify rate constants. Computational modeling (DFT) may reveal lowered activation energy due to increased partial positive charge on the α-carbon .
Q. What strategies mitigate byproduct formation during its use in heterocyclic synthesis (e.g., thiazoles)?
- Methodological Answer : Optimize stoichiometry (e.g., 1.2 eq. phenacyl bromide to 1 eq. thiourea) and solvent polarity (e.g., ethanol or DMF). Catalytic additives like TiO₂ nanoparticles (1–5 mol%) can enhance regioselectivity and reduce dimerization. Monitor reaction progress with TLC (hexane:ethyl acetate = 3:1) .
Q. Can this compound act as a photoaffinity label in biochemical studies?
- Methodological Answer : The bromine atom allows for UV-induced radical generation, making it suitable for photo-crosslinking. Validate labeling efficiency by irradiating (λ = 365 nm) the compound with target proteins (e.g., kinases) in PBS buffer. Confirm adduct formation via SDS-PAGE and MALDI-TOF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
